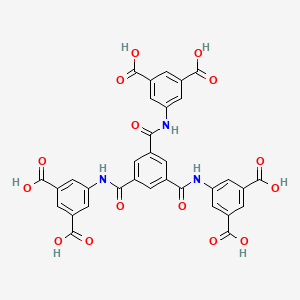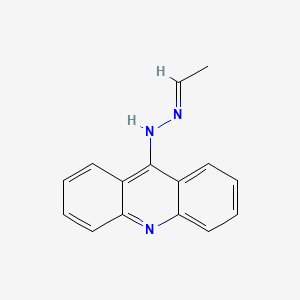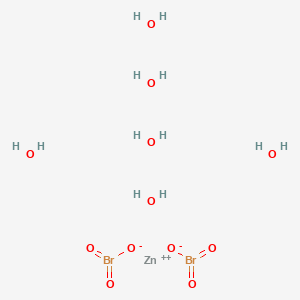
zinc;dibromate;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc dibromate hexahydrate is an inorganic compound with the chemical formula Zn(BrO₃)₂·6H₂O. This compound is composed of zinc cations (Zn²⁺) and dibromate anions (BrO₃⁻), along with six molecules of water of crystallization. It is typically encountered as colorless crystals and is known for its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc dibromate hexahydrate can be synthesized through the reaction of zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂) with bromic acid (HBrO₃). The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows: [ \text{ZnO} + 2 \text{HBrO}_3 \rightarrow \text{Zn(BrO}_3)_2 + \text{H}_2\text{O} ]
Alternatively, zinc dibromate hexahydrate can be prepared by dissolving zinc carbonate (ZnCO₃) in bromic acid: [ \text{ZnCO}_3 + 2 \text{HBrO}_3 \rightarrow \text{Zn(BrO}_3)_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
Industrial production of zinc dibromate hexahydrate typically involves the controlled reaction of zinc salts with bromic acid under optimized conditions to ensure high yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Zinc dibromate hexahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The dibromate ion (BrO₃⁻) can act as an oxidizing agent in redox reactions.
Substitution Reactions: Zinc dibromate can participate in substitution reactions where the bromate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents such as sulfur dioxide (SO₂) or hydrogen peroxide (H₂O₂).
Substitution: Reactions with other metal salts or acids can lead to the formation of different zinc compounds.
Major Products Formed
Oxidation-Reduction: The reduction of dibromate ions typically produces bromide ions (Br⁻) and oxygen gas (O₂).
Substitution: Substitution reactions can yield various zinc salts depending on the reacting anion.
Scientific Research Applications
Zinc dibromate hexahydrate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Research on zinc dibromate hexahydrate includes its potential use in biological assays and studies involving oxidative stress.
Medicine: The compound is investigated for its antimicrobial properties and potential therapeutic applications.
Industry: It is used in the production of other zinc compounds and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of zinc dibromate hexahydrate primarily involves its role as an oxidizing agent. The dibromate ion (BrO₃⁻) can accept electrons from other substances, leading to their oxidation. This process is facilitated by the high oxidation state of bromine in the dibromate ion. The zinc ion (Zn²⁺) can also interact with various biological molecules, influencing enzymatic activities and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O): Similar in structure, but contains nitrate ions instead of dibromate ions.
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O): Contains sulfate ions and has one more water molecule of crystallization.
Zinc Chloride (ZnCl₂): Contains chloride ions and is commonly used in various industrial applications.
Uniqueness
Zinc dibromate hexahydrate is unique due to the presence of dibromate ions, which impart strong oxidizing properties. This makes it particularly useful in reactions requiring a potent oxidizing agent. Additionally, the hexahydrate form provides stability and solubility in aqueous solutions, making it suitable for various research and industrial applications.
Properties
Molecular Formula |
Br2H12O12Zn |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
zinc;dibromate;hexahydrate |
InChI |
InChI=1S/2BrHO3.6H2O.Zn/c2*2-1(3)4;;;;;;;/h2*(H,2,3,4);6*1H2;/q;;;;;;;;+2/p-2 |
InChI Key |
WCGGQETVXOHBFL-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


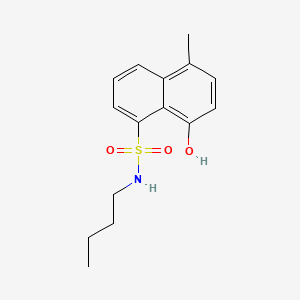
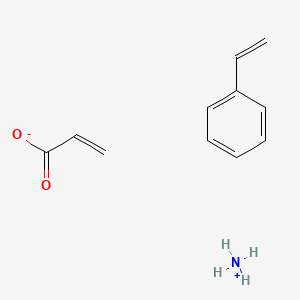
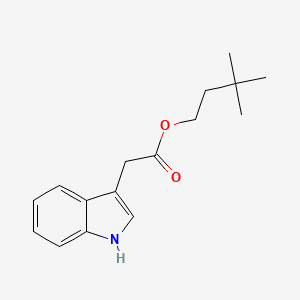

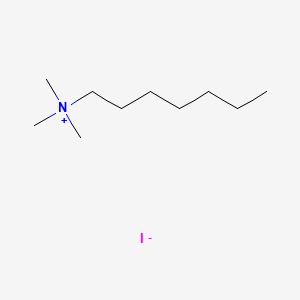

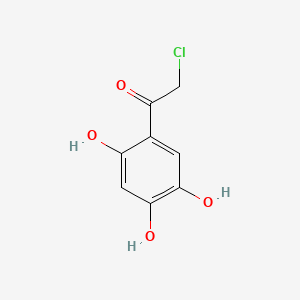
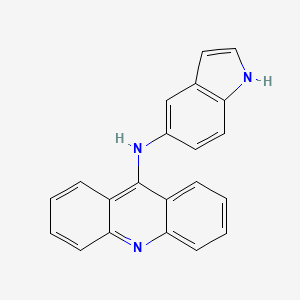
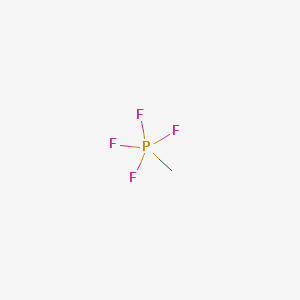
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)

